
Nateglinide
Descripción general
Descripción
Nateglinide is a rapid-acting insulinotropic agent used primarily to manage postprandial hyperglycemia in type 2 diabetes mellitus (T2DM). It belongs to the meglitinide class of drugs and acts by stimulating insulin secretion through the closure of pancreatic β-cell ATP-sensitive potassium (KATP) channels via sulfonylurea receptor 1 (SUR1) binding . Unlike sulfonylureas, this compound exhibits rapid absorption (peak plasma concentration within 1 hour) and a short duration of action (elimination half-life of ~1.5 hours), making it ideal for mealtime glucose control . Clinical studies demonstrate its efficacy in reducing glycated hemoglobin (HbA1c) by 0.5–1.0% and improving postprandial glucose (PPG) excursions by 1.5–2.2 mmol/L . Additionally, this compound has shown benefits in nonalcoholic steatohepatitis (NASH) patients with T2DM by improving liver function and histology .
Métodos De Preparación
Synthetic Pathways for Nateglinide Production
Core Reaction Mechanism
This compound synthesis centers on the condensation of D-phenylalanine methyl ester with trans-4-isopropylcyclohexanecarboxylic acid (TIHCA). This reaction is typically mediated by acylating agents such as pivaloyl chloride or carbonyldiimidazole in non-polar solvents . The process generates This compound methyl ester , which undergoes alkaline hydrolysis to yield the free acid form.
Acylation Reaction
The initial step involves reacting D-phenylalanine methyl ester hydrochloride with TIHCA in toluene using triethylamine as a base. Pivaloyl chloride is added dropwise at 0–5°C to form a reactive mixed anhydride intermediate . This exothermic reaction requires precise temperature control to prevent byproduct formation.
Hydrolysis and Salt Formation
The this compound methyl ester is hydrolyzed in situ by adding aqueous potassium hydroxide (50% w/w) and water. A phase-transfer catalyst like Aliquat® 336 enhances the reaction rate, enabling complete hydrolysis within 5 hours at 45–50°C . The aqueous phase containing the potassium salt of this compound is separated, avoiding intermediate isolation and reducing yield losses.
Acid Precipitation and Polymorph Control
Hydrochloric acid is added to the aqueous phase at 15–20°C to precipitate this compound. Maintaining this temperature range is critical to obtaining the B-form polymorph , which exhibits superior stability compared to the H-form . Cooling below 10°C, as demonstrated in alternative methods, favors H-form crystallization but reduces yield to 70–74% .
Comparative Analysis of Synthetic Methods
Solvent Systems and Yield Optimization
Table 1 contrasts two patented methods for this compound synthesis, highlighting the impact of solvent choice and temperature on polymorphic outcomes.
Table 1: Comparison of this compound Synthesis Methods
Method A’s use of toluene and phase-transfer catalysis ensures rapid hydrolysis and high yield, while Method B’s reliance on ethyl acetate and low-temperature precipitation compromises efficiency.
Polymorphic Control Strategies
The B-form polymorph is thermodynamically stable, with a distinct DSC endotherm at 130.4°C . Its formation is favored by:
-
Moderate precipitation temperatures (15–20°C): Prevents kinetic trapping of the metastable H-form.
-
Non-miscible solvents (toluene): Reduces water content in the organic phase, minimizing H-form nucleation .
In contrast, Method B’s use of acetone-water mixtures at 10°C accelerates H-form crystallization due to increased supersaturation .
Quality Control and Analytical Validation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) is employed to quantify residual intermediates and byproducts. Method A reports <0.5% impurities, attributable to its closed-system design that limits exposure to moisture and oxygen .
Polymorph Characterization
Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for polymorph identification. The B-form exhibits a single endothermic peak, whereas the H-form shows multiple melting events .
Industrial-Scale Process Optimization
Elimination of Intermediate Isolation
Method A’s decision to avoid isolating this compound methyl ester reduces:
-
Processing time: By 30–40%.
-
Solvent waste: Eliminates re-dissolution steps.
-
Yield loss: Prevents degradation during intermediate handling .
Environmental and Cost Considerations
Toluene, while effective, poses environmental risks. Emerging methods explore cyclopentyl methyl ether (CPME) as a greener alternative, though data on polymorph control remain limited.
Análisis De Reacciones Químicas
La nateglinida experimenta diversas reacciones químicas, que incluyen:
Oxidación: La nateglinida se puede oxidar para formar metabolitos hidroxilados y glucurónidos.
Reducción: Las reacciones de reducción de la nateglinida son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: La nateglinida puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Hidrólisis: La nateglinida se puede hidrolizar a sus aminoácidos constituyentes en condiciones ácidas o básicas.
Aplicaciones Científicas De Investigación
Clinical Applications in Diabetes Management
Mechanism of Action
Nateglinide functions by stimulating insulin secretion from pancreatic beta cells in response to meals. It is particularly effective in controlling postprandial blood glucose levels due to its rapid onset and short duration of action. This makes it suitable for use before meals.
Efficacy Studies
Several studies have demonstrated the effectiveness of this compound in improving glycemic control:
- Comparison with Acarbose : A study involving 103 patients with T2DM showed that this compound significantly reduced postprandial glycemic excursions compared to acarbose, another antidiabetic agent. Both medications were well tolerated, but this compound resulted in a notable increase in insulin levels shortly after administration .
- NAVIGATOR Trial : This large-scale trial assessed the impact of this compound on patients with impaired glucose tolerance and cardiovascular disease. Although the primary endpoint of diabetes prevention was not met, secondary outcomes suggested potential cardiovascular benefits .
Innovative Drug Delivery Systems
Recent research has focused on enhancing the delivery of this compound through novel formulations:
- Hydrogel Coatings : A study highlighted the development of helical nanofibers from this compound that can be used as a coating for alginate microspheres. This formulation aims to improve the oral bioavailability of insulin when administered alongside this compound, potentially offering a dual therapy approach for diabetes management .
Cardiovascular Implications
This compound's role extends beyond glycemic control; it may also have cardiovascular benefits:
- Cardiovascular Outcomes : The NAVIGATOR trial indicated that while this compound did not significantly prevent diabetes, it contributed to a composite outcome involving cardiovascular events, suggesting a protective role against heart disease in high-risk populations .
Potential Anti-Obesity Applications
Emerging research suggests that this compound may have implications in weight management:
- Carbonic Anhydrase Inhibition : A computer-assisted study identified this compound as a potential inhibitor of carbonic anhydrase VA, which is linked to obesity regulation. This opens avenues for further exploration into its use as an anti-obesity agent .
Summary of Key Findings
Mecanismo De Acción
La nateglinida reduce los niveles de glucosa en sangre al estimular la liberación de insulina del páncreas. Lo logra al cerrar los canales de potasio dependientes de ATP en la membrana de las células beta. Esto despolariza las células beta y hace que se abran los canales de calcio dependientes del voltaje. La afluencia de calcio resultante induce la fusión de las vesículas que contienen insulina con la membrana celular, lo que lleva a la secreción de insulina .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Mechanism of Action and Pharmacokinetics
Nateglinide’s unique pharmacodynamics stem from its rapid binding and dissociation from SUR1 receptors, enabling transient insulin secretion that mimics physiological postprandial responses. This contrasts with sulfonylureas (e.g., glibenclamide, glyburide) and repaglinide, which have prolonged binding to SUR1, increasing hypoglycemia risk .
Table 1: Pharmacokinetic and Mechanistic Comparisons
Parameter | This compound | Repaglinide | Glibenclamide | Acarbose |
---|---|---|---|---|
Onset (min) | 10–20 | 15–30 | 30–60 | Delayed (GI) |
Duration (h) | 1.5–2 | 3–4 | 12–24 | 2–4 (local) |
SUR1 Binding | Fast off-rate | Slow off-rate | Irreversible | N/A |
Primary Target | PPG | PPG/FPG | FPG/PPG | PPG (delayed carbohydrate absorption) |
Elimination | Renal (84%) | Hepatic | Hepatic | GI tract |
Efficacy in Glycemic Control
Sulfonylureas (Glibenclamide, Glyburide)
- In the UKPDS 33 trial, sulfonylureas achieved HbA1c reductions comparable to insulin (~0.9%) but with higher hypoglycemia rates (28% vs. 12% for this compound) .
- This compound demonstrates superior PPG control due to its rapid action, whereas sulfonylureas exert stronger effects on fasting plasma glucose (FPG) .
Repaglinide
- A head-to-head trial found repaglinide reduced HbA1c more effectively than this compound (−1.3% vs. −0.7%) but with a higher hypoglycemia incidence (17.7% vs. 8.2%) .
- Both drugs improve early-phase insulin secretion, but this compound achieves this with lower total insulin exposure .
Acarbose
- In a 12-week trial, this compound and acarbose reduced HbA1c similarly (−0.90% vs. −0.83%), but acarbose showed greater PPG reductions (−2.20 mmol/L vs. −1.45 mmol/L) .
- Acarbose caused more weight loss (−2.06 kg vs. −0.66 kg), likely due to gastrointestinal side effects .
Thiazolidinediones (Rosiglitazone)
- Both this compound and rosiglitazone reduced HbA1c by ~0.9%, but their mechanisms differ: this compound enhances postprandial insulin peaks, while rosiglitazone improves insulin sensitivity and lipid profiles .
Table 2: Adverse Event Profiles
Compound | Hypoglycemia Risk | Weight Change | Notable Side Effects |
---|---|---|---|
This compound | Low (8–12%) | Neutral | Mild gastrointestinal effects |
Repaglinide | Moderate (17%) | Neutral | Hypoglycemia, headache |
Sulfonylureas | High (28%) | +2–4 kg | Severe hypoglycemia |
Acarbose | Very low | −2–3 kg | Flatulence, diarrhea |
Rosiglitazone | Low | +3–5 kg | Edema, cardiovascular risks |
- This compound’s short action minimizes hypoglycemia risk compared to sulfonylureas and repaglinide, particularly in elderly or chronic kidney disease (CKD) patients .
Special Populations and Comorbidities
Actividad Biológica
Nateglinide is an oral antidiabetic medication belonging to the class of meglitinides, which stimulate insulin secretion from pancreatic beta cells. Its rapid onset of action makes it particularly effective for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound primarily acts by stimulating insulin secretion in response to meals. It binds to specific sites on the ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx. This process enhances insulin release in a glucose-dependent manner, thereby reducing the risk of hypoglycemia compared to traditional sulfonylureas.
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in managing blood glucose levels. Below is a summary of key findings from various clinical trials:
Case Study 1: Glycemic Control
A study involving ten patients demonstrated that this compound significantly reduced both plasma glucose and glycated insulin levels after administration before a glucose challenge. The results indicated that this compound preferentially stimulates the release of native insulin, which is crucial for effective glycemic control in T2DM patients .
Case Study 2: Long-term Efficacy
In a long-term study involving over a thousand participants, this compound was found to be effective in lowering fasting blood glucose levels and HbA1c without significant weight gain or adverse effects over a period of 15 months . The incidence of hypoglycemia was low, highlighting its safety profile.
Safety Profile
This compound is generally well-tolerated, with a low incidence of hypoglycemic events compared to other antidiabetic agents. In long-term studies, adverse reactions were reported in approximately 10% of cases, predominantly mild hypoglycemia . Notably, no significant increase in adverse reactions was observed among patients with pre-existing renal conditions.
Comparative Studies
Comparative studies between this compound and other insulin secretagogues like repaglinide show that while both medications effectively lower postprandial glucose levels, this compound may offer advantages such as lower rates of hypoglycemia and less weight gain .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying nateglinide purity and impurities in bulk drug substances?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For impurity profiling, system suitability parameters (e.g., resolution ≥0.8, RSD ≤5%) must be validated. Relative response factors (RRFs) for impurities (e.g., ethyl analog, IPP impurity) are applied to adjust peak areas, with acceptance criteria ≤0.2% for individual impurities (Table 1, ). Quantification of this compound-related compound B requires a retention time of ~25 minutes under optimized chromatographic conditions (L72 column, 40°C, 0.8 mL/min flow rate) .
Q. How are assay methods for this compound in dosage forms validated to ensure accuracy and precision?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with isocratic elution (acetonitrile:buffer) is validated for linearity (e.g., 50–150% of target concentration), precision (RSD ≤2%), and recovery (98–102%). For tablet formulations, sample preparation involves extraction with methanol, followed by filtration and injection. System suitability requires tailing factor <2 and theoretical plates >2000 .
Q. What stability-indicating parameters are critical for this compound under forced degradation studies?
- Methodological Answer : Stability studies under acidic, alkaline, oxidative, and thermal stress require UPLC methods with resolution >2 between degradation products and this compound. Degradation data (e.g., % recovery under hydrolysis) must align with ICH guidelines. Robustness testing evaluates variations in mobile phase pH (±0.2) and column temperature (±5°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data when co-administering this compound with metformin?
- Methodological Answer : Pharmacokinetic interactions are assessed via crossover trials with validated LC-MS/MS methods. Key parameters include AUC, Cmax, and t½. For example, this compound’s absorption in rabbits is quantified using plasma protein precipitation followed by HPLC with a LOD of 0.1 µg/mL. Discrepancies in bioavailability are addressed using PKSolver for non-compartmental analysis .
Q. What experimental designs optimize this compound analytical method development while minimizing resource use?
- Methodological Answer : Box-Behnken design (BBD) with response surface methodology (RSM) reduces experimental runs. Factors like mobile phase composition (acetonitrile %), pH, and flow rate are optimized via desirability functions. Robustness is confirmed via Youden’s test (e.g., 7 variables tested in 8 runs) .
Q. How do polymorphic forms of this compound impact dissolution profiles, and how are they characterized?
- Methodological Answer : Differential scanning calorimetry (DSC) identifies polymorphic purity (e.g., endothermic peaks at 132°C vs. 128°C). Dissolution studies use USP Apparatus II (50 rpm, 37°C) with sink conditions. Formulations with nanostructured lipid carriers (NLCs) enhance dissolution by 30% compared to crystalline forms, validated via in vivo bioavailability studies in rats .
Q. What strategies ensure selectivity when analyzing this compound in biological matrices with high endogenous interference?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges removes matrix interferents. Chromatographic selectivity is improved using phenyl-hexyl columns, which resolve this compound from plasma phospholipids. Method validation includes matrix effect evaluation (RSD ≤15%) and stability in autosampler conditions (24 hours at 10°C) .
Q. Methodological Challenges and Solutions
Q. How to address variability in impurity quantification across different HPLC systems?
- Solution : Calibrate RRFs using USP reference standards. Perform inter-laboratory cross-validation with harmonized protocols (e.g., fixed injection volume: 10 µL, column batch consistency). For ethyl analog impurity, confirm identity via spiking with USP reference material .
Q. What statistical approaches validate the equivalence of generic this compound formulations to innovator products?
Propiedades
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-OFLPRAFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040687 | |
Record name | Nateglinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
105816-04-4, 105816-06-6 | |
Record name | Nateglinide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nateglinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nateglinide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NATEGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.